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Compound of Interest

Compound Name: Methenamine mandelate

Cat. No.: B1676378

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques utilized
for the structural elucidation of Methenamine Mandelate. The synergistic application of
Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR)
spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides
a comprehensive confirmation of the compound's identity, purity, and ionic nature.
Methenamine Mandelate is an organic salt formed from the combination of the antibacterial
agent methenamine and the organic acid, mandelic acid.[1]

Structural Overview

Methenamine Mandelate is the salt formed by the protonation of one of the nitrogen atoms of
the cage-like structure of methenamine by the carboxylic acid group of mandelic acid. This
ionic interaction is the key feature to be confirmed by spectroscopic analysis, in addition to the
individual structures of the cation and anion.

Spectroscopic Data and Interpretation

The following sections summarize the expected quantitative data from various spectroscopic
analyses of Methenamine Mandelate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of Methenamine
Mandelate. The spectra will show distinct signals for both the methenamine and mandelate
moieties. The data presented below are predicted values based on the known chemical
structures of the individual components and general principles of NMR spectroscopy, as explicit
experimental data for the salt is not readily available in tabular format.

Table 1: Predicted *H NMR Spectral Data for Methenamine Mandelate

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
] Aromatic protons
~7.3-75 Multiplet 5H
(CsHs) of mandelate
Methine proton (-
~5.1 Singlet 1H CH(OH)-) of

mandelate

Methylene protons (-
~4.8-5.0 Broad Singlet 12H N-CH2-N-) of

methenamine

Hydroxyl (-OH) and
Variable Broad Singlet 2H Ammonium (N+-H)

protons

Table 2: Predicted 13C NMR Spectral Data for Methenamine Mandelate
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Chemical Shift (8) (ppm)

Assignment

~175 Carbonyl carbon (-COOH) of mandelate

~140 Quaternary aromatic carbon (C-1) of mandelate
~128-129 Aromatic CH carbons of mandelate

~75 Methylene carbons (-N-CHz-N-) of methenamine
~72 Methine carbon (-CH(OH)-) of mandelate

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in Methenamine

Mandelate and confirming the ionic interaction between the two components. The spectrum is

characterized by the presence of vibrations corresponding to both the methenamine and

mandelate ions.

Table 3: Key FTIR Absorption Bands for Methenamine Mandelate

Wavenumber (cm~—2) Intensity Assignment
O-H stretch (hydroxyl group of
3400-3200 (broad) Strong mandelate) and N*-H stretch
(ammonium of methenamine)
3060-3030 Medium Aromatic C-H stretch
) Aliphatic C-H stretch
2950-2850 Medium _
(methenamine)
] Carboxylate (COO™)
~1600 (asymmetric) Strong )
asymmetric stretch
) Carboxylate (COO™)
~1400 (symmetric) Strong ]
symmetric stretch
1250-1000 Strong C-N and C-O stretches
Monosubstituted benzene ring
730 and 695 Strong

C-H out-of-plane bending
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Mass Spectrometry (MS)

Mass spectrometry of the organic salt Methenamine Mandelate, using a soft ionization
technique like electrospray ionization (ESI), would be expected to show the individual ions.
Hard ionization techniques would lead to fragmentation of the individual components.

Table 4: Expected Mass-to-Charge Ratios (m/z) in ESI-MS

m/z lon
141.12 [Methenamine + H]*
151.04 [Mandelic Acid - H]~

The fragmentation pattern under electron ionization (EI) would be complex, showing
characteristic fragments for each component. For methenamine (MW=140.19), fragments
would arise from the cleavage of the adamantane-like cage. For mandelic acid (MW=152.15),
characteristic fragments would include the loss of water, carboxyl group, and cleavage of the
phenyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for the quantitative analysis of Methenamine
Mandelate, with the aromatic ring of the mandelate moiety being the principal chromophore.
The United States Pharmacopeia (USP) monograph for methenamine mandelate tablets
indicates a UV absorbance maximum at approximately 257 nm, which is used for dissolution
testing.[2] Other analytical methods have utilized detection at 212 nm.[3][4][5]

Table 5: UV-Vis Absorption Data for Methenamine Mandelate

Wavelength (Amax) Solvent
~257 nm Water[2]
~212 nm Acetonitrile/Water[3][4][5]

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

Sample Preparation: A sample of Methenamine Mandelate is dissolved in a suitable
deuterated solvent, such as deuterium oxide (D20) or dimethyl sulfoxide-de (DMSO-de), at a
concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

'H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30°
pulse angle, a relaxation delay of 5 seconds to ensure full relaxation of all protons, and an
acquisition time of 2-3 seconds.

13C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum
with singlets for each unique carbon. A larger number of scans is typically required due to the
low natural abundance of 13C.

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting
spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal
standard (e.g., TMS or the residual solvent peak).

FTIR Spectroscopy

Sample Preparation: The solid sample of Methenamine Mandelate is finely ground and
intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into
a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total
Reflectance (ATR) accessory can be used, where a small amount of the solid sample is
placed directly onto the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the KBr pellet or the clean ATR crystal is recorded and automatically
subtracted from the sample spectrum.

Data Analysis: The positions and relative intensities of the absorption bands are analyzed
and compared with reference spectra and known functional group correlation tables.
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Mass Spectrometry

Sample Preparation: For ESI-MS, a dilute solution of Methenamine Mandelate is prepared
in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often
with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide)
to aid ionization.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Data Acquisition: The sample solution is introduced into the ESI source. The mass
spectrometer is operated in both positive and negative ion modes to detect the methenamine
cation and the mandelate anion, respectively. For fragmentation studies, tandem mass
spectrometry (MS/MS) can be performed.

Data Analysis: The resulting mass spectrum is analyzed to identify the mass-to-charge ratios
of the parent ions and any significant fragment ions.

UV-Vis Spectroscopy

Sample Preparation: A stock solution of Methenamine Mandelate of known concentration is
prepared by accurately weighing the sample and dissolving it in a suitable UV-transparent
solvent (e.g., water, methanol, or a specified buffer). This stock solution is then serially
diluted to prepare a series of standard solutions of decreasing concentrations.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition: The spectrophotometer is blanked with the solvent used for sample
preparation. The absorbance of each standard solution is measured at the wavelength of
maximum absorbance (Amax). A calibration curve of absorbance versus concentration is
then plotted.

Data Analysis: The absorbance of an unknown sample solution is measured, and its
concentration is determined from the calibration curve.

Visualization of Analytical Workflow and Structural
Relationships
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The following diagrams, generated using Graphviz, illustrate the logical flow of the
spectroscopic analysis and the relationship between the spectral data and the elucidated
structure of Methenamine Mandelate.
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Caption: Experimental workflow for the spectroscopic analysis of Methenamine Mandelate.
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Caption: Logical relationship between spectroscopic data and structural confirmation.

Conclusion
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The structural elucidation of Methenamine Mandelate is unequivocally achieved through a
multi-technique spectroscopic approach. NMR spectroscopy confirms the carbon-hydrogen
framework of both the methenamine and mandelate components. FTIR spectroscopy provides
critical evidence for the presence of key functional groups and, most importantly, confirms the
ionic nature of the compound through the identification of carboxylate and ammonium ion
vibrations. Mass spectrometry verifies the molecular weights of the individual ionic species.
Finally, UV-Vis spectroscopy serves as a valuable tool for quantitative analysis, leveraging the
chromophoric properties of the mandelate anion. Together, these techniques provide a robust
and comprehensive analytical package for the characterization of Methenamine Mandelate in
research and quality control settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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